molecular formula C18H21NO2S B2953874 N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049514-84-2

N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2953874
CAS No.: 1049514-84-2
M. Wt: 315.43
InChI Key: XRAGCIRXZGNQLN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an ethoxyphenyl group, a thiophenyl group, and a cyclopentane ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an etherification reaction involving 2-ethoxyphenol and a suitable alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl or ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
  • N-(2-ethoxyphenyl)-1-(furan-2-yl)cyclopentane-1-carboxamide
  • N-(2-ethoxyphenyl)-1-(thiophen-3-yl)cyclopentane-1-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-21-15-9-4-3-8-14(15)19-17(20)18(11-5-6-12-18)16-10-7-13-22-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAGCIRXZGNQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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